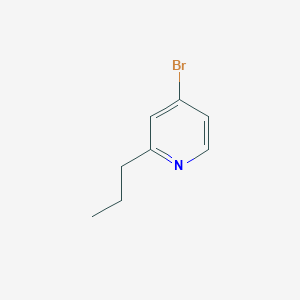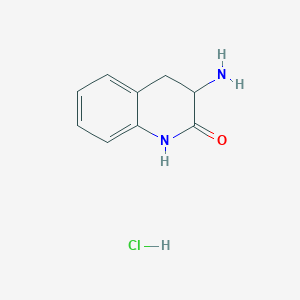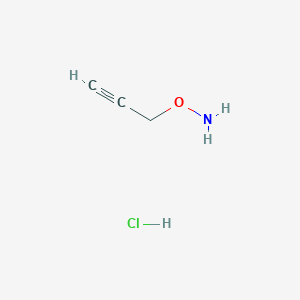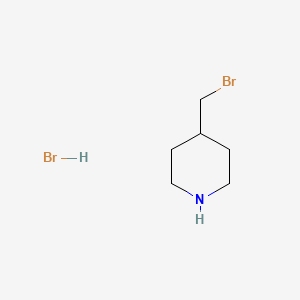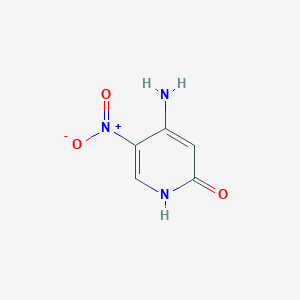
2-(But-3-en-1-yl)aniline
Overview
Description
2-(But-3-en-1-yl)aniline is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conjugate Addition and Alkene Geometry Dynamics : A study by Chisholm et al. (2016) explored the conjugate addition of 3-butyn-2-one to various anilines, including derivatives similar to 2-(But-3-en-1-yl)aniline. This process was characterized using in situ FTIR, NMR, and X-ray crystallography, revealing insights into the E/Z alkene geometry interconversion of aniline-derived enaminones. This research highlights the potential of these compounds in synthetic chemistry and materials science (Chisholm et al., 2016).
Electroluminescence Applications : Vezzu et al. (2010) synthesized tetradentate bis-cyclometalated platinum complexes using N,N-Di(6-phenylpyridin-2-yl)aniline and its derivatives. These complexes exhibited high luminescence and were used in organic light-emitting diode (OLED) devices, demonstrating the potential of such aniline derivatives in optoelectronic applications (Vezzu et al., 2010).
Electronic Structure Studies : Vakula et al. (2011) conducted detailed studies on the molecular and electronic structures of aniline derivatives, providing insight into the structural changes in negative ions of these compounds. This research is crucial for understanding the electronic properties of aniline derivatives in various chemical and material science applications (Vakula et al., 2011).
Polymer Synthesis and Applications : Shahhosseini et al. (2016) synthesized a novel polymer based on an aniline derivative. This polymer was used as a counter electrode in dye-sensitized solar cells, demonstrating its potential in renewable energy technologies (Shahhosseini et al., 2016).
Amination Reactions and Catalysis : Petrushkina et al. (2005) studied the palladium(II)-catalyzed amination of isoprene with aniline, yielding derivatives like N-(3-methylbut-2-en-1-yl)aniline. This research contributes to the field of catalysis and synthetic methods in organic chemistry (Petrushkina et al., 2005).
Polymerization and Sensory Applications : Mustafin et al. (2021) focused on modifying aniline monomers for polymerization, creating new polyaniline (PANI) derivatives with enhanced properties for use in chemical sensors (Mustafin et al., 2021).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that aniline derivatives have been used in the synthesis of new polyaniline derivatives . These polyaniline derivatives have been used in the creation of chemical sensors .
Mode of Action
For instance, they have been used in the polymerization process to create new polyaniline derivatives .
Biochemical Pathways
Aniline derivatives have been known to play a role in the synthesis of polymers . The resulting polymers have been used in the creation of chemical sensors .
Result of Action
Aniline derivatives have been used in the synthesis of new polyaniline derivatives . These derivatives have been used in the creation of chemical sensors, indicating their potential utility in this area .
Action Environment
It’s worth noting that the properties of aniline derivatives can be influenced by various factors, including the presence of other chemical compounds .
Properties
IUPAC Name |
2-but-3-enylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGBXYMLWNNXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6992-97-8 | |
| Record name | 2-(but-3-en-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





